molecular formula C25H30O8 B1654579 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) CAS No. 24808-87-5

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)

Cat. No. B1654579
CAS RN: 24808-87-5
M. Wt: 458.5 g/mol
InChI Key: IMWBZDUOZWSUQI-UHFFFAOYSA-N
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Description

“17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)” is a research chemical . It has a molecular formula of C25H30O8 and a molecular weight of 458.5 . The IUPAC name for this compound is 4- [2- [ (8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta [a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid .


Molecular Structure Analysis

The molecular structure of “17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)” is complex, with multiple rings and functional groups . The compound contains a pregnane skeleton, which is a parent of the class of pregnanes that is pregnane substituted by hydroxy groups at positions 17 and 21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)” include a molecular formula of C25H30O8 , a molecular weight of 458.5 , and a monoisotopic mass of 358.178009 Da .

properties

IUPAC Name

4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWBZDUOZWSUQI-WFLBVZAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24808-87-5
Record name 21-(3-Carboxy-1-oxopropoxy)-17-hydroxypregna-1,4-diene-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24808-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024808875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
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17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
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17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
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17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
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17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
Reactant of Route 6
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)

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